molecular formula C7H8N2O2 B1376437 1-cyclopropyl-1H-pyrazole-4-carboxylic acid CAS No. 1622883-44-6

1-cyclopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1376437
CAS No.: 1622883-44-6
M. Wt: 152.15 g/mol
InChI Key: AUPHADTZIOYAMZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2. It is a member of the pyrazole family, characterized by a cyclopropyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole derivative . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce various substituted pyrazoles .

Scientific Research Applications

1-Cyclopropyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which can enhance its stability and reactivity compared to other pyrazole derivatives. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-cyclopropylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPHADTZIOYAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622883-44-6
Record name 1-cyclopropyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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